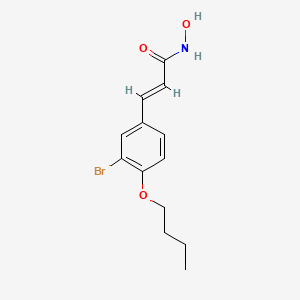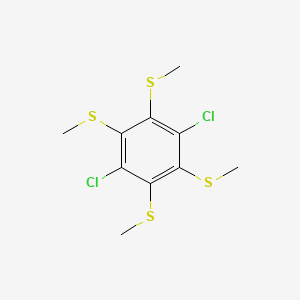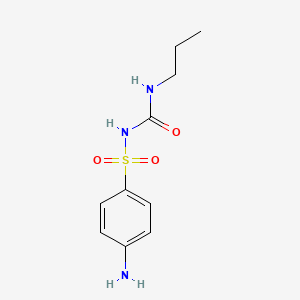
N-Formylphenylalanine semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Formylphenylalanine semicarbazide is a compound that belongs to the class of semicarbazides, which are known for their widespread applications in agrochemistry, drug discovery, and organic synthesis . Semicarbazides are derivatives of urea and have versatile biological activities, making them interesting subjects for scientific research .
準備方法
The synthesis of N-Formylphenylalanine semicarbazide can be achieved through various methods. One common approach involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the production of semicarbazides on a large scale with good yield and purity . Industrial production methods often utilize similar synthetic routes but may involve additional steps to ensure the scalability and efficiency of the process .
化学反応の分析
N-Formylphenylalanine semicarbazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenylisocyanate, and aldehydes or ketones . For example, the reaction of this compound with acetylacetone can lead to the formation of pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-Formylphenylalanine semicarbazide has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals . In biology, it is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties . In medicine, semicarbazides are explored for their potential use as drugs for treating various diseases . Additionally, in the industry, semicarbazides are used as organic corrosion inhibitors and eco-friendly insecticides .
作用機序
The mechanism of action of N-Formylphenylalanine semicarbazide involves its interaction with molecular targets and pathways within cells. Semicarbazides are known to bind to metal ions such as copper or iron, which can influence various biochemical processes . This binding can lead to the inhibition of certain enzymes or the modulation of cellular signaling pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
N-Formylphenylalanine semicarbazide can be compared with other semicarbazide derivatives, such as 4-aminosemicarbazide, methylsemicarbazide, and dimethylsemicarbazide . These compounds share similar chemical structures but may exhibit different biological activities and chemical reactivity. For example, while this compound may have potent antimicrobial properties, other semicarbazides might be more effective as anticancer agents . The uniqueness of this compound lies in its specific chemical structure, which can influence its reactivity and biological activity.
特性
CAS番号 |
35858-70-9 |
|---|---|
分子式 |
C11H14N4O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
N-[(2S)-1-(2-carbamoylhydrazinyl)-1-oxo-3-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C11H14N4O3/c12-11(18)15-14-10(17)9(13-7-16)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,13,16)(H,14,17)(H3,12,15,18)/t9-/m0/s1 |
InChIキー |
TZYCHMCFFPDGAN-VIFPVBQESA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NNC(=O)N)NC=O |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NNC(=O)N)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)










![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
